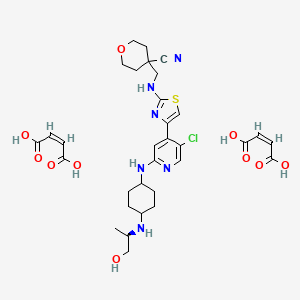
CDK9-IN-31 (dimaleate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDK9-IN-31 (dimaleate) is a potent inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription and cell cycle progression. This compound has shown significant potential in inhibiting cancer cell growth and is being explored for its therapeutic applications in oncology .
Méthodes De Préparation
The synthesis of CDK9-IN-31 (dimaleate) involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic routes typically involve the use of specific reagents and catalysts under controlled reaction conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
CDK9-IN-31 (dimaleate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
CDK9-IN-31 (dimaleate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CDK9 in transcriptional regulation. In biology, it helps in understanding the molecular mechanisms of cell cycle control and transcription. In medicine, it is being explored as a potential therapeutic agent for cancer treatment, particularly in cancers where CDK9 plays a crucial role. In industry, it may be used in the development of new drugs targeting CDK9 .
Mécanisme D'action
The mechanism of action of CDK9-IN-31 (dimaleate) involves the inhibition of CDK9 activity, which leads to the suppression of transcriptional elongation. CDK9 forms a complex with cyclin T1 to form the positive transcription elongation factor b (P-TEFb), which phosphorylates the RNA polymerase II C-terminal domain. Inhibition of CDK9 by CDK9-IN-31 (dimaleate) prevents this phosphorylation, leading to reduced transcription of genes involved in cell cycle progression and survival .
Comparaison Avec Des Composés Similaires
CDK9-IN-31 (dimaleate) is unique in its high specificity and potency against CDK9 compared to other CDK inhibitors. Similar compounds include MC180295, which also targets CDK9 but may have different binding affinities and selectivity profiles. Other CDK inhibitors, such as flavopiridol, target multiple CDKs and may have broader effects on the cell cycle .
Propriétés
Formule moléculaire |
C32H41ClN6O10S |
|---|---|
Poids moléculaire |
737.2 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;4-[[[4-[5-chloro-2-[[4-[[(2R)-1-hydroxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C24H33ClN6O2S.2C4H4O4/c1-16(12-32)29-17-2-4-18(5-3-17)30-22-10-19(20(25)11-27-22)21-13-34-23(31-21)28-15-24(14-26)6-8-33-9-7-24;2*5-3(6)1-2-4(7)8/h10-11,13,16-18,29,32H,2-9,12,15H2,1H3,(H,27,30)(H,28,31);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t16-,17?,18?;;/m1../s1 |
Clé InChI |
ORMGIHAJXDBYTA-NCNYZWTASA-N |
SMILES isomérique |
C[C@@H](NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl)CO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CC(CO)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


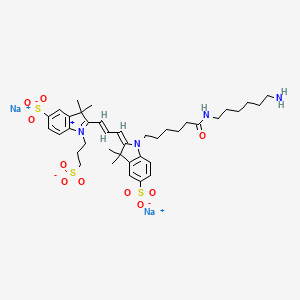
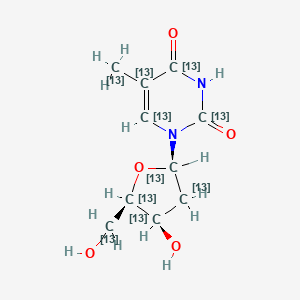
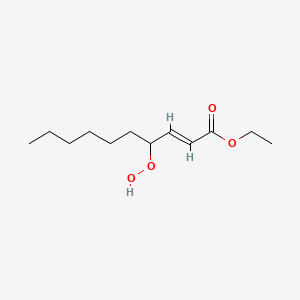
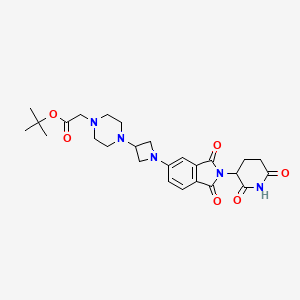

![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
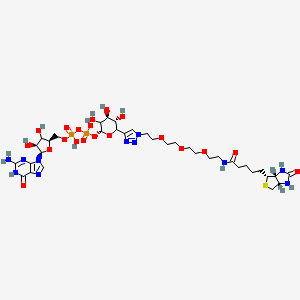
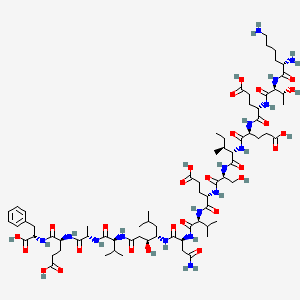
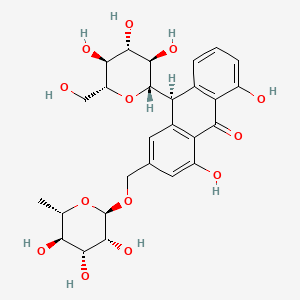
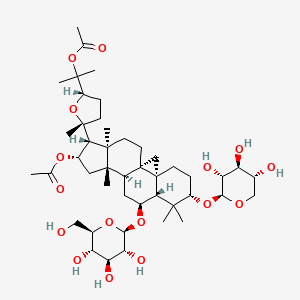
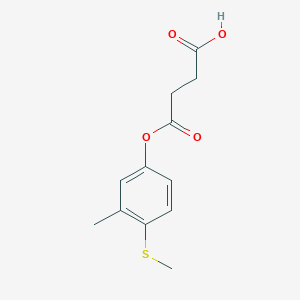
![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)
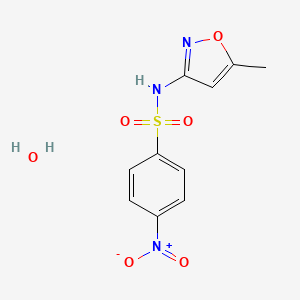
![N-[5-(2,2-difluoroethoxy)pyridin-3-yl]-N-({5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl}methyl)ethane-1-sulfonamide](/img/structure/B15136695.png)
